molecular formula C11H21BrO B13615046 1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane

1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane

Cat. No.: B13615046
M. Wt: 249.19 g/mol
InChI Key: AJMLJWQODIRTRM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane typically involves the bromination of 2-(3,3-dimethylbutoxy)cyclopentane. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Chemical Biology: The compound is used in the study of biological pathways and mechanisms

Mechanism of Action

The mechanism of action of 1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic and biological applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(2,2-dimethylpropoxy)cyclopentane
  • 1-Bromo-2-(3,3-dimethylpentoxy)cyclopentane
  • 1-Bromo-2-(3,3-dimethylhexoxy)cyclopentane

Uniqueness

1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the 3,3-dimethylbutoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Properties

Molecular Formula

C11H21BrO

Molecular Weight

249.19 g/mol

IUPAC Name

1-bromo-2-(3,3-dimethylbutoxy)cyclopentane

InChI

InChI=1S/C11H21BrO/c1-11(2,3)7-8-13-10-6-4-5-9(10)12/h9-10H,4-8H2,1-3H3

InChI Key

AJMLJWQODIRTRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCOC1CCCC1Br

Origin of Product

United States

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